Dcg IV

Description

Historical Context of Discovery and Early Characterization

The synthesis and initial characterization of (2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine, known as DCG IV, emerged from research in the early 1990s focused on developing conformationally restricted analogs of glutamate (B1630785) to probe the function of its various receptors. In 1993, a team of researchers including Y. Ohfune and H. Shinozaki reported the synthesis of novel L-2-(2,3-dicarboxycyclopropyl)glycines, among which was this compound. rndsystems.com

Subsequent neuropharmacological studies, notably by M. Ishida and colleagues in the same year, provided the first detailed characterization of this compound's activity. nih.gov Their work on the isolated spinal cord of newborn rats revealed that this compound was a potent agonist for a novel subtype of metabotropic glutamate receptor (mGluR). nih.gov This early research established this compound as a highly effective compound for studying these newly identified receptors.

A significant finding during this early period was the compound's dual activity. At nanomolar concentrations, this compound selectively activated group II mGluRs, leading to a marked depression of monosynaptic excitation in the spinal cord. nih.gov However, at higher micromolar concentrations, it was observed to cause depolarization through the activation of N-methyl-D-aspartate (NMDA) receptors. nih.gov This dual pharmacology became a critical aspect of its scientific profile, necessitating careful consideration in experimental design.

Academic Significance and Research Utility of this compound

The academic significance of this compound lies primarily in its utility as a selective pharmacological tool for investigating the physiological and pathophysiological roles of group II metabotropic glutamate receptors (mGluR2 and mGluR3). nih.govnih.gov These receptors are G-protein coupled and are primarily located on presynaptic terminals, where they act as autoreceptors to inhibit the release of glutamate. The high potency of this compound at these receptors has allowed researchers to elucidate their function in modulating synaptic transmission and plasticity. nih.gov

This compound has been instrumental in studies of long-term depression (LTD), a form of synaptic plasticity believed to be important for learning and memory. nih.gov Research has shown that activation of group II mGluRs by this compound can induce LTD in various brain regions, including the prefrontal cortex. nih.gov This has provided valuable insights into the molecular mechanisms underlying synaptic weakening.

Furthermore, the compound's activity at NMDA receptors, although often a confounding factor, has also been exploited in certain research contexts. nih.govnih.govnih.gov Studies have utilized this compound to investigate the interactions between metabotropic and ionotropic glutamate receptors and to explore the consequences of their co-activation. nih.gov This has contributed to a more nuanced understanding of glutamatergic signaling in the central nervous system. The compound's ability to attenuate NMDA-induced neurotoxicity under specific conditions has also been a subject of investigation. nih.gov

The distinct pharmacological profile of this compound has solidified its role as a cornerstone research tool in neuroscience, enabling the dissection of complex signaling pathways and contributing to our understanding of synaptic function in health and disease. novartis.com

Pharmacological Profile of this compound

| Receptor Subtype | Activity | Potency (EC₅₀/IC₅₀) |

|---|---|---|

| mGluR2 | Agonist | 0.35 µM (EC₅₀) medchemexpress.com |

| mGluR3 | Agonist | 0.09 µM (EC₅₀) medchemexpress.com |

| Group I mGluRs (mGluR1/5) | Competitive Antagonist | 389/630 µM (IC₅₀) medchemexpress.com |

| Group III mGluRs (mGluR4/6/7/8) | Competitive Antagonist | 22.5/39.6/40.1/32 µM (IC₅₀) medchemexpress.com |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| (2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine | This compound |

| N-methyl-D-aspartate | NMDA |

| Metabotropic glutamate receptor | mGluR |

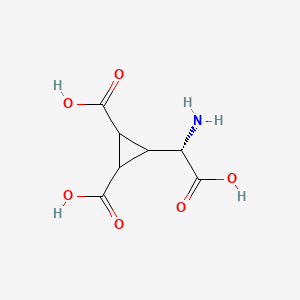

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO6 |

|---|---|

Molecular Weight |

203.15 g/mol |

IUPAC Name |

3-[(S)-amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid |

InChI |

InChI=1S/C7H9NO6/c8-4(7(13)14)1-2(5(9)10)3(1)6(11)12/h1-4H,8H2,(H,9,10)(H,11,12)(H,13,14)/t1?,2?,3?,4-/m0/s1 |

InChI Key |

MATPZHBYOVDBLI-FKNRSBSYSA-N |

Isomeric SMILES |

C1(C(C1C(=O)O)C(=O)O)[C@@H](C(=O)O)N |

Canonical SMILES |

C1(C(C1C(=O)O)C(=O)O)C(C(=O)O)N |

Pictograms |

Irritant |

Synonyms |

2-(2,3-dicarboxycyclopropyl)glycine DCG-IV |

Origin of Product |

United States |

Molecular Pharmacology and Receptor Interactions of Dcg Iv

Group II Metabotropic Glutamate (B1630785) Receptor (mGluR) Agonism

DCG IV is a highly potent and selective agonist for group II metabotropic glutamate receptors (mGluRs). rndsystems.com This group of G-protein coupled receptors, which includes mGluR2 and mGluR3 subtypes, is primarily involved in the modulation of synaptic transmission and neuronal excitability. The agonist action of this compound at these receptors leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels.

Selectivity for mGluR2 and mGluR3 Subtypes

This compound exhibits a strong preference for group II mGluRs over other mGluR subtypes. nih.gov It demonstrates potent agonist activity at both mGluR2 and mGluR3. nih.govmedchemexpress.com Studies have reported varying EC50 values, with some indicating a higher potency for mGluR3 over mGluR2. For instance, one study reported EC50 values of 0.35 μM for mGluR2 and 0.09 μM for mGluR3, respectively. medchemexpress.com In contrast, at group I and group III mGluRs, this compound acts as a competitive antagonist, but with significantly lower affinity. nih.govmedchemexpress.com

| Receptor Subtype | Activity | Potency (μM) |

|---|---|---|

| mGluR2 | Agonist | 0.35 (EC50) |

| mGluR3 | Agonist | 0.09 (EC50) |

| mGluR1 | Antagonist | 389 (IC50) |

| mGluR5 | Antagonist | 630 (IC50) |

| mGluR4 | Antagonist | 22.5 (IC50) |

| mGluR6 | Antagonist | 39.6 (IC50) |

| mGluR7 | Antagonist | 40.1 (IC50) |

| mGluR8 | Antagonist | 32 (IC50) |

Orthosteric Binding and Competitive Interactions

The agonist effects of this compound at group II mGluRs are mediated through its interaction with the orthosteric binding site, the same site where the endogenous ligand glutamate binds. nih.gov The binding of this compound to this site initiates the conformational changes in the receptor protein that lead to the activation of intracellular signaling pathways. The competitive nature of this compound's interaction at this site has been demonstrated in studies where its effects can be reversed by group II mGluR antagonists. For example, the DCG-IV-induced inhibition of synaptic transmission can be blocked by the selective group II mGluR antagonist (2S)-α-ethylglutamic acid (EGLU). kcl.ac.uk In functional assays, EGLU has been shown to inhibit DCG-IV-stimulated high-affinity GTPase activity in a competitive manner. nih.gov

Radioligand Binding Assays with [3H]-DCG IV

The development of a radiolabeled form of this compound, [3H]-DCG IV, has enabled detailed characterization of its binding properties at group II mGluRs. nih.govnih.gov In radioligand binding assays using membranes from cells transfected with the rat mGluR2 receptor, [3H]-DCG IV was found to bind to a single site with high affinity. nih.govnih.gov Saturation analysis revealed a dissociation constant (Kd) of 160 nM and a maximum binding capacity (Bmax) of 10 pmol/mg of protein. nih.govnih.gov The binding of [3H]-DCG IV was shown to be sensitive to GTPγS, a characteristic of agonist binding to G-protein coupled receptors. nih.gov Furthermore, the binding was not affected by agonists for ionotropic glutamate receptors such as NMDA, AMPA, or kainate, confirming its selectivity for the metabotropic receptor. nih.gov

| Parameter | Value |

|---|---|

| Dissociation Constant (Kd) | 160 nM |

| Maximum Binding Capacity (Bmax) | 10 pmol/mg protein |

Stereochemical Requirements for mGluR Agonism

The agonist activity of this compound at group II mGluRs is highly dependent on its specific stereochemistry. The (2S,2'R,3'R) configuration is the active isomer that potently activates these receptors. Other stereoisomers of this compound have been synthesized and tested, but they generally exhibit significantly lower affinity and efficacy at group II mGluRs. This strict stereochemical requirement highlights the precise molecular interactions between the ligand and the orthosteric binding pocket of the mGluR2 and mGluR3 subtypes.

Interaction with Ionotropic Glutamate Receptors

While this compound is most renowned for its effects on group II mGluRs, it also exhibits significant activity at a specific type of ionotropic glutamate receptor.

N-Methyl-D-Aspartate (NMDA) Receptor Agonism

In addition to its potent activity at metabotropic receptors, this compound has been identified as an agonist at N-Methyl-D-Aspartate (NMDA) receptors. rndsystems.comnih.govnih.gov Electrophysiological studies have demonstrated that this compound can elicit inward currents in neurons that are characteristic of NMDA receptor activation. nih.gov These currents are blocked by selective NMDA receptor antagonists, such as D-(-)-2-amino-5-phosphonopentanoic acid (D-AP5), and are enhanced by the NMDA receptor co-agonist glycine. nih.gov Furthermore, this compound displays cross-desensitization with NMDA, but not with AMPA or kainate, providing further evidence of its interaction with the NMDA receptor. nih.gov Dose-response studies have shown that this compound is a more potent agonist than glutamate at eliciting these currents, although it is weaker than NMDA itself. nih.gov In rat cortical slices, this compound has been shown to cause depolarization that is more effective than that induced by NMDA. nih.gov

| Compound | Relative Potency at NMDA Receptor |

|---|---|

| NMDA | +++ |

| This compound | ++ |

| Glutamate | + |

Implications of Dual Receptor Activity in Research Models

The utility of (2S,2′R,3′R)-2-(2′,3′-Dicarboxycyclopropyl)glycine (this compound) as a research tool is profoundly influenced by its dual activity at distinct receptor systems. Primarily recognized as a potent and selective agonist for group II metabotropic glutamate receptors (mGluRs), specifically mGluR2 and mGluR3, this compound's actions are not entirely confined to this receptor group. nih.govguidetopharmacology.org Research has revealed that this compound also functions as an agonist at N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors. nih.gov

This dual receptor activation presents significant implications for the interpretation of data from research models. When this compound is used to investigate the physiological roles of group II mGluRs, its effects on NMDA receptors can act as a confounding variable. nih.gov For instance, in studies on synaptic transmission and plasticity, it becomes crucial to differentiate whether an observed effect stems from the modulation of presynaptic group II mGluRs or the direct activation of postsynaptic NMDA receptors. Electrophysiological studies in immature rat hippocampal neurons demonstrated that currents elicited by this compound could be blocked by the NMDA receptor antagonist D-(-)-2-amino-5-phosphonopentanoic acid (D-AP5), confirming its activity at this site. nih.gov Consequently, researchers must employ careful experimental design, often including co-application of selective NMDA receptor antagonists, to isolate and verify that the observed phenomena are exclusively mediated by group II mGluRs. nih.gov

The distribution of receptor subtypes within different brain regions further complicates the effects of this compound in research models. In the hippocampus, group II mGluRs are particularly prevalent in the CA3 region compared to the CA1 region. nih.gov Correspondingly, this compound has been shown to reduce evoked inhibitory postsynaptic currents (IPSCs) in CA3a, but not in CA1, highlighting a region-specific action based on its intended target receptors. nih.gov This differential effect underscores the importance of considering the specific receptor landscape of the tissue or cell model being investigated when utilizing ligands with dual activity.

Cross-Reactivity and Specificity Profile of this compound in Receptor Binding Studies

The specificity profile of this compound is characterized by high potency at its primary targets but also significant cross-reactivity with a key ionotropic glutamate receptor. Binding and functional assays have consistently established this compound as a selective agonist for group II mGluRs, although it does not effectively differentiate between the mGluR2 and mGluR3 subtypes. nih.gov Its identity as a group II mGluR agonist was among the first to be established, making it a foundational tool in the study of these receptors. nih.gov

However, its specificity is not absolute. Detailed electrophysiological analysis has demonstrated that this compound is also an agonist at NMDA receptors. nih.gov Studies on dissociated hippocampal neurons revealed that this compound can elicit inward currents that are insensitive to AMPA/kainate receptor antagonists like 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) but are blocked by NMDA receptor antagonists such as D-AP5 and magnesium. nih.gov Furthermore, the compound displayed cross-desensitization with NMDA, but not with kainate or AMPA, providing clear evidence of its interaction with the NMDA receptor complex. nih.gov This cross-reactivity must be considered when interpreting experimental results, as the compound can simultaneously initiate signaling through both metabotropic and ionotropic pathways.

Below is a data table summarizing the receptor binding and activity profile of this compound.

| Receptor Target | Pharmacological Activity | Key Findings from Binding Studies |

|---|---|---|

| Group II mGluRs (mGluR2, mGluR3) | Agonist | Potent and selective agonist, but does not distinguish between mGluR2 and mGluR3 subtypes. nih.gov |

| NMDA Receptors | Agonist | Elicits currents blocked by NMDA antagonists (D-AP5) but not AMPA/kainate antagonists. nih.gov Weaker than NMDA but more potent than glutamate in eliciting agonist-gated currents. nih.gov |

| AMPA/Kainate Receptors | No significant activity | This compound-induced currents are insensitive to the antagonist CNQX, and it does not cross-desensitize with AMPA or kainate. nih.gov |

Cellular and Subcellular Mechanisms of Action of Dcg Iv

Postsynaptic Effects and Signaling Cascade Activation

DCG IV's postsynaptic actions are crucial for its role in modulating neuronal function, notably in inducing long-term depression (LTD) guidetopharmacology.orgtocris.com. Although group II mGluRs are predominantly found on presynaptic terminals, evidence supports their postsynaptic localization and functional activity in various brain regions, including the prefrontal cortex and dentate gyrus guidetopharmacology.orgnih.govfishersci.beguidetopharmacology.org. The postsynaptic effects of this compound are mediated through a complex interplay of intracellular signaling cascades, primarily involving phospholipase C (PLC), phospholipase D (PLD), inositol (B14025) trisphosphate (IP3) receptors, intracellular calcium rises, and the activation of protein kinase C (PKC) and protein kinase A (PKA) pathways guidetopharmacology.orgtocris.comfishersci.be.

Role of Phospholipase C (PLC) and Phospholipase D (PLD)

This compound has been shown to increase the activity of both phospholipase C (PLC) and phospholipase D (PLD) in hippocampal slices guidetopharmacology.orgnih.govfishersci.be. This activation leads to an enhanced turnover of phosphoinositides, a class of lipids involved in cell signaling, in neonatal rat cerebral cortex slices guidetopharmacology.orgfishersci.be. The activation of PLC-β, a brain-abundant isoform of PLC, by this compound is linked to the βγ subunits of Gi/o-type G-proteins guidetopharmacology.orgfishersci.be.

Experimental evidence supporting the involvement of PLC and PLD in this compound's postsynaptic effects comes from studies employing specific inhibitors. For instance, the PLC inhibitor U-73122 has been demonstrated to block this compound-induced LTD guidetopharmacology.orgtocris.com. Similarly, the PLD-linked mGluR blocker PCCG-13 also inhibits this compound-induced LTD, indicating a critical role for PLD activation in this process guidetopharmacology.orgtocris.com. The half maximal effective concentration (EC50) for this compound to increase PLD and PLC activity has been reported as 22 nM nih.gov.

Table 1: Effect of Phospholipase Inhibitors on this compound-Induced Long-Term Depression

| Inhibitor | Target Enzyme | Effect on this compound-induced LTD | Reference |

| U-73122 | PLC | Blocked/Reduced | guidetopharmacology.orgtocris.com |

| PCCG-13 | PLD | Blocked | guidetopharmacology.orgtocris.com |

Involvement of Inositol Trisphosphate (IP3) Receptors and Intracellular Ca2+ Rises

A direct consequence of PLC activation is the generation of inositol trisphosphate (IP3) guidetopharmacology.orgfishersci.be. IP3 acts as a crucial second messenger, stimulating IP3 receptors located on the endoplasmic reticulum. This interaction triggers the release of calcium ions (Ca2+) from intracellular stores into the cytoplasm, leading to an increase in intracellular Ca2+ concentration ([Ca2+]i) guidetopharmacology.orgfishersci.be.

Research has explicitly shown that this compound increases [Ca2+]i in prefrontal layer V pyramidal neurons guidetopharmacology.orgtocris.comfishersci.be. This postsynaptic increase in Ca2+ is essential for the induction of this compound-mediated LTD. Further supporting the role of IP3 receptors, the postsynaptic injection of heparin, a known IP3 receptor blocker, effectively prevented both the observed Ca2+ rises and the induction of LTD by this compound guidetopharmacology.orgtocris.comfishersci.be. Importantly, the critical Ca2+ for this compound-induced LTD is primarily sourced from internal stores via IP3 receptors, rather than influx through voltage-activated calcium channels guidetopharmacology.org.

Activation of Protein Kinase C (PKC) and Protein Kinase A (PKA) Pathways

The signaling cascades initiated by this compound extend to the activation of protein kinases, particularly protein kinase C (PKC) and protein kinase A (PKA). Postsynaptic activation of PKC is a prerequisite for this compound-induced LTD guidetopharmacology.orgtocris.comfishersci.be. This has been demonstrated through the use of various PKC inhibitors, such as RO318220 and PKC(19-36), which have been shown to block or significantly reduce the LTD induced by this compound guidetopharmacology.orgtocris.comfishersci.be.

Beyond PKC, the protein kinase A (PKA) pathway also plays a role in this compound's postsynaptic effects. Studies have indicated that this compound-induced LTD is inhibited by PKA inhibitors like KT-5720 and H-89 guidetopharmacology.orgtocris.com. While PKA activation can contribute to the induction of LTD in some contexts, it also exerts a modulatory influence on mGluR2 signaling itself. Specifically, PKA activation has been shown to inhibit mGluR2 coupling to G-proteins, potentially through direct receptor phosphorylation. This inhibitory effect of PKA on mGluR2 function is observed as a reduction in this compound-induced [35S]-GTPγS binding, suggesting a negative feedback mechanism that can regulate the receptor's activity.

Table 2: Effect of Protein Kinase Inhibitors on this compound-Induced Long-Term Depression

| Inhibitor | Target Enzyme | Effect on this compound-induced LTD | Reference |

| RO318220 | PKC | Blocked/Reduced | guidetopharmacology.orgtocris.comfishersci.be |

| PKC(19-36) | PKC | Blocked/Reduced | guidetopharmacology.orgtocris.com |

| KT-5720 | PKA | Inhibited | guidetopharmacology.orgtocris.com |

| H-89 | PKA | Inhibited | guidetopharmacology.orgtocris.com |

Electrophysiological and Synaptic Plasticity Studies with Dcg Iv

Induction and Mechanisms of Long-Term Depression (LTD)

Dependence on Protein Kinase Activities (PKC, PKA) in LTD Induction

The induction of long-term depression (LTD) by DCG IV is intricately linked to the activity of specific protein kinases. In the dentate gyrus of the hippocampus, activation of group II mGluRs by this compound induces LTD, a process that partially requires the activation of N-methyl-D-aspartate (NMDA) receptors nih.govjneurosci.orgcapes.gov.brnih.gov. Crucially, evidence suggests the involvement of both Protein Kinase C (PKC) and Protein Kinase A (PKA) pathways in this form of LTD. Studies have demonstrated that the this compound-induced LTD is inhibited by various PKC inhibitors, such as Ro-31-8220 and bisindolylmaleimide I, as well as by the PKA inhibitor H-89 nih.gov.

Further research in the rat medial prefrontal cortex has corroborated these findings, indicating that this compound-induced LTD is blocked or significantly reduced by a range of pharmacological agents targeting these pathways. These include the phospholipase C (PLC) inhibitor U-73122, the IP3 receptor blocker heparin (when injected postsynaptically), the phospholipase D-linked mGluR blocker PCCG-13, and the PKC inhibitor PKC(19–36) jneurosci.orgcapes.gov.brnih.govjneurosci.orgnih.gov. Additionally, the PKA inhibitor KT-5720 has been shown to reduce this compound-induced LTD jneurosci.orgnih.govjneurosci.orgnih.gov.

These findings collectively suggest that postsynaptic group II mGluRs, when activated by this compound, are coupled to phospholipase C and potentially phospholipase D pathways. This coupling leads to postsynaptic PKC activation and increases in intracellular Ca2+ concentration mediated by IP3 receptors, all of which are critical for the induction of LTD jneurosci.orgcapes.gov.brnih.govjneurosci.orgnih.gov. Indeed, fluorescent Ca2+ analysis techniques have revealed that this compound increases Ca2+ concentration in prefrontal layer V pyramidal neurons, and both these Ca2+ rises and the resulting LTD are blocked by postsynaptic heparin jneurosci.orgcapes.gov.brnih.govjneurosci.orgnih.gov.

Table 1: Kinase Involvement in this compound-Induced LTD

| Kinase/Pathway | Inhibitor/Blocker | Effect on this compound-Induced LTD | Reference |

| PKC | Ro-31-8220 | Inhibition/Reduction | nih.govjneurosci.orgcapes.gov.brnih.govjneurosci.orgnih.gov |

| PKC | Bisindolylmaleimide I | Inhibition | nih.gov |

| PKC | PKC(19–36) | Reduction | jneurosci.orgcapes.gov.brnih.govjneurosci.orgnih.gov |

| PKA | H-89 | Inhibition | nih.gov |

| PKA | KT-5720 | Reduction | jneurosci.orgnih.govjneurosci.orgnih.gov |

| PLC | U-73122 | Blockage/Reduction | jneurosci.orgcapes.gov.brnih.govjneurosci.orgnih.gov |

| IP3 Receptor | Heparin | Blockage (postsynaptic) | jneurosci.orgcapes.gov.brnih.govjneurosci.orgnih.gov |

| PLD | PCCG-13 | Blockage/Reduction | jneurosci.orgcapes.gov.brnih.govjneurosci.orgnih.gov |

Effects on Long-Term Potentiation (LTP)

This compound has been shown to modulate Long-Term Potentiation (LTP), a form of synaptic strengthening. In the CA1 region of rat hippocampal slices, the application of group II mGluR agonists, including this compound, leads to a dose-dependent reduction of LTP nih.gov. Conversely, group II mGluR antagonists have been observed to enhance LTP in a dose-dependent manner nih.gov. These findings suggest that while group II mGluRs are not strictly essential for the induction of LTP, they play a role in feedback mechanisms that regulate this form of plasticity nih.gov.

Specifically, this compound has been reported to block the induction of LTP in the dentate gyrus physiology.org. At hippocampal mossy fiber-CA3 synapses, a 5-minute application of 5 µM this compound consistently produced a long-lasting depression of evoked synaptic responses that persisted for over an hour after washout jneurosci.org. Interestingly, the timing of this compound application relative to LTP induction is critical. This compound was found to erase potentiation when administered 10 minutes after LTP induction but had no effect when applied 30 minutes post-induction at these synapses jneurosci.orgjneurosci.org. Furthermore, in O/A interneurons, 1 µM this compound reversibly reduced the amplitude of average excitatory postsynaptic currents (EPSCs) in cells that exhibited LTP, implying a selective depressive effect of group II mGluRs on synapses undergoing LTP nih.gov. In contrast, this compound did not significantly affect EPSC amplitude in O/A cells that did not show LTP nih.gov.

Table 2: Effects of this compound on Synaptic Plasticity

| Form of Plasticity | Region/Synapse | Effect of this compound | Key Findings | Reference |

| LTD | Dentate Gyrus | Induces LTD | Requires NMDAR, PKC, PKA activation. | nih.govjneurosci.orgcapes.gov.brnih.gov |

| LTD | Medial Prefrontal Cortex | Induces LTD | Postsynaptic Ca2+-dependent, linked to PLC/PLD, PKC, PKA. | jneurosci.orgcapes.gov.brnih.govjneurosci.orgnih.gov |

| LTP | Hippocampal CA1 | Reduces LTP | Dose-dependent reduction; group II mGluRs involved in feedback. | nih.gov |

| LTP | Dentate Gyrus | Blocks LTP Induction | Blocks LTP induction. | physiology.org |

| LTP | Mossy Fiber-CA3 Synapses | Induces LTD/Erases Potentiation | 5 µM this compound induces long-lasting depression; erases LTP if applied 10 min post-induction, no effect at 30 min. | jneurosci.orgjneurosci.org |

| LTP | O/A Interneurons | Depresses EPSCs | Selectively depresses synapses showing LTP. | nih.gov |

Presynaptic Versus Postsynaptic Loci of Action in Synaptic Modulation

This compound is primarily known as a presynaptic depressant, acting as a highly potent agonist for group II mGlu receptors rndsystems.comtocris.combio-techne.com. Activation of group II mGluRs, including those activated by this compound, is well-established to inhibit neurotransmitter release, particularly at mossy fiber synapses in the CA3 region of the hippocampus pnas.org. Electrophysiological studies have confirmed that this compound induces a dose-dependent reversible inhibition of field excitatory postsynaptic potentials (EPSPs) in the medial and lateral perforant paths, with changes in paired-pulse depression/facilitation confirming a presynaptic inhibitory action nih.gov. Similarly, in the dentate gyrus, the initial reversible inhibition caused by DCG-IV is associated with altered paired-pulse depression, indicative of a presynaptic reduction in transmitter release probability nih.gov.

However, the locus of action for this compound-induced synaptic modulation is not exclusively presynaptic and can vary depending on the brain region and the specific form of plasticity. While the initial depression of synaptic transmission is often presynaptic, the subsequent LTD can involve postsynaptic mechanisms. For instance, in the dentate gyrus, the LTD itself, unlike the initial reversible inhibition, was not associated with a change in paired-pulse depression, suggesting either a reduction in the number of active presynaptic release sites or a postsynaptic change nih.gov. More definitively, in the rat medial prefrontal cortex, this compound has been shown to induce postsynaptic Ca2+-dependent LTD of glutamatergic synapses on layer I-II to layer V pyramidal neurons, strongly indicating a postsynaptic locus for LTD induction in this area jneurosci.orgcapes.gov.brnih.govnih.gov.

Further evidence for both presynaptic and postsynaptic roles exists. In subicular bursting cells, this compound has been demonstrated to suppress synaptic transmission via a presynaptic mechanism, supported by changes in paired-pulse ratio, coefficient of variation (CV2), and failure rates, with glutamate (B1630785) uncaging techniques also confirming a presynaptic origin mdc-berlin.de. At GABAergic synapses, this compound-induced LTD is associated with an increased failure rate and decreased 1/CV2 of inhibitory postsynaptic currents (IPSCs), pointing to presynaptic actions of mGluR II jneurosci.org.

Despite the predominant presynaptic role, some studies suggest that group II mGluR2 and mGluR3 subtypes can also be expressed postsynaptically frontiersin.org. For example, in hippocampal CA3 pyramidal cells and stratum oriens (B10768531) interneurons, postsynaptic excitatory responses mediated by somato-dendritic mGluRIIs have been observed, where this compound or LCCG-1 induced an inward current, contributing to enhanced CA3 network activity pnas.org. In the main olfactory bulb, this compound did not affect monosynaptic responses evoked by olfactory nerve stimulation in external tufted or mitral cells, suggesting no presynaptic modulation of glutamate release from olfactory nerve terminals at these specific synapses. However, this compound did suppress polysynaptic responses in periglomerular cells and inhibited glutamate release from external tufted cells, indicating a more complex modulatory role within intraglomerular excitatory circuits frontiersin.org.

Neurobiological Applications and Functional Investigations of Dcg Iv

Research on Neurological and Psychiatric Disorders in Pre-clinical Models

Parkinson's Disease Models: Alleviation of Akinesia and Neuroprotection

In preclinical models of Parkinson's disease, activation of group II mGluRs by DCG IV has been shown to alleviate motor deficits, specifically akinesia. Studies in reserpine-treated rats, a model that mimics the dopamine (B1211576) depletion seen in Parkinson's disease, have demonstrated that this compound can reverse akinesia.

Intranigral injection of this compound into the substantia nigra pars reticulata (SNr) produced a dose-dependent increase in contraversive rotations, indicating a restoration of motor activity. Similarly, intraventricular administration of this compound resulted in a dose-dependent increase in bilateral locomotor activity. These effects were inhibited by the group II mGluR antagonist, (2S)-α-ethylglutamic acid (EGLU), confirming the involvement of these receptors in the observed motor improvements. nih.govfrontiersin.org

The findings suggest that systemically active group II mGluR agonists could have therapeutic potential in managing the motor symptoms of Parkinson's disease. nih.govfrontiersin.org

| Preclinical Model | Administration Route | Key Findings | Reference |

| Reserpine-treated rat | Intranigral | Dose-dependent increase in contraversive rotations | nih.govfrontiersin.org |

| Reserpine-treated rat | Intraventricular | Dose-dependent increase in bilateral locomotor activity | nih.govfrontiersin.org |

Epilepsy Models: Anticonvulsant Effects and Excitotoxicity Modulation

This compound has demonstrated significant anticonvulsant properties in various preclinical epilepsy models. Its mechanism of action is primarily attributed to its ability to modulate glutamatergic neurotransmission, thereby reducing neuronal hyperexcitability that underlies seizure activity.

In fully kindled rats, a model of temporal lobe epilepsy, intracerebral administration of this compound caused a dose-dependent increase in the generalized seizure threshold. mdedge.com This anti-seizure activity was effectively blocked by a group II mGluR antagonist, highlighting the crucial role of these receptors in seizure control. mdedge.com Furthermore, this compound has been shown to potently inhibit the depolarization-induced release of glutamate (B1630785) from cerebrocortical synaptosomes, a key mechanism in its anticonvulsant effect. mdedge.com In this regard, it was found to be approximately 70-fold more potent than the clinically used anticonvulsant drug lamotrigine. mdedge.com

In models of excitotoxicity, such as those induced by intraventricular injection of kainic acid, prolonged infusion of this compound decreased the incidence of continuous limbic motor seizures and reduced neuronal damage in specific brain regions like the hippocampus. nih.gov These findings underscore the dual role of this compound in not only suppressing seizures but also protecting against seizure-induced brain damage.

| Epilepsy Model | Effect of this compound | Mechanism | Reference |

| Fully kindled rats | Increased generalized seizure threshold | Activation of group II mGluRs | mdedge.com |

| Kainate-induced seizures | Decreased incidence of continuous limbic motor seizures | Modulation of excitotoxicity | nih.gov |

| Cerebrocortical synaptosomes | Inhibition of glutamate release | Presynaptic inhibition | mdedge.com |

Schizophrenia and Cognitive Disorders Research

The glutamate hypothesis of schizophrenia suggests that dysfunction of the glutamatergic system, particularly N-methyl-D-aspartate (NMDA) receptor hypofunction, contributes to the cognitive impairments observed in the disorder. nih.govnih.gov While research has explored various glutamatergic modulators for their potential to treat cognitive deficits in schizophrenia, specific preclinical studies focusing on the effects of this compound on cognitive function in animal models of schizophrenia were not prominently available in the searched literature. However, the known presynaptic inhibitory action of this compound on glutamate release in brain regions like the hippocampus suggests a potential mechanism through which it could modulate neural circuits relevant to cognition. nih.gov

Anxiety and Depression Studies

The role of the glutamatergic system in the pathophysiology of anxiety and depression is an active area of research. nih.gov Preclinical models of anxiety and depression are utilized to screen for novel therapeutic agents that modulate this system. transpharmation.com However, based on the conducted searches, specific preclinical studies investigating the effects of this compound in established animal models of anxiety and depression could not be identified.

Neuroprotection Against Excitotoxic Neuronal Death

Excitotoxicity, a pathological process involving the overactivation of glutamate receptors, is a common mechanism of neuronal injury in various neurological conditions. This compound has been shown to exert significant neuroprotective effects against excitotoxic neuronal death in preclinical models. nih.govwjgnet.combiorxiv.org

In cultured cortical neurons, this compound protected against excitotoxicity induced by both brief exposure to NMDA and prolonged exposure to kainate. biorxiv.org This neuroprotective effect was found to be more potent than that of other mGluR agonists like 1S,3R-ACPD and L-CCG-I, suggesting a specific role for mGluR2 or mGluR3 subtypes in this protection. biorxiv.org

Furthermore, in an in vivo model of excitotoxicity induced by intraventricular kainic acid, prolonged infusion of this compound reduced the degree of neuronal damage in vulnerable brain regions. nih.gov The neuroprotective action of this compound against rapidly triggered excitotoxicity induced by NMDA is believed to be mediated through the activation of mGluR 2/3, an effect that can be reversed by an mGluR antagonist. wjgnet.com

| Model of Excitotoxicity | Protective Effect of this compound | Proposed Mechanism | Reference |

| Cultured cortical neurons (NMDA exposure) | Attenuation of rapidly triggered excitotoxic death | Activation of mGluR 2/3 | wjgnet.combiorxiv.org |

| Cultured cortical neurons (kainate exposure) | Protection against neuronal death | Activation of mGluR 2/3 | biorxiv.org |

| Intraventricular kainic acid in rats | Decreased neuronal damage in specific brain areas | Modulation of kainate-induced neurotoxicity | nih.gov |

Role in Pain Mechanisms and Pain Modulation

Metabotropic glutamate receptors, including the group II subtypes activated by this compound, are expressed throughout the pain pathways and play a significant role in modulating nociceptive signals. frontiersin.org Preclinical studies have demonstrated that activation of these receptors can produce analgesic effects in various pain models.

Intrathecal administration of this compound has been shown to ameliorate mechanical allodynia and hyperalgesia in a rat model of neuropathic pain. nih.gov This effect was blocked by a group II mGluR antagonist, confirming the receptor's involvement. nih.gov The modulation of pain by group II mGluRs is thought to occur at both spinal and supraspinal levels, influencing both the transmission and perception of pain. frontiersin.org

Studies on Learning and Memory Processes

The involvement of the group II metabotropic glutamate receptors (mGluR2/3), which are potently activated by this compound, is crucial in the intricate processes of learning and memory. Research has demonstrated that the modulation of these receptors can significantly impact memory formation and the brain's ability to adapt to new experiences through synaptic plasticity.

Effects on Memory Formation and Impairment

Studies utilizing this compound have provided direct evidence for the role of mGluR2/3 in memory consolidation. A key finding is that the infusion of this compound into the CA3 area of the hippocampus, a brain region critical for memory, can impair the consolidation of contextual fear memories in mice. This suggests that activation of mGluR2/3 in this specific hippocampal subfield can interfere with the processes that stabilize memories after learning. The precise mechanisms are thought to involve the modulation of synaptic strength and neuronal excitability within the hippocampal circuits responsible for encoding and storing contextual information.

Involvement in Experience-Dependent Plasticity

Experience-dependent plasticity is the mechanism by which the brain changes and adapts as a result of experience, a fundamental process for learning and memory. While direct studies on this compound and experience-dependent plasticity are emerging, the established role of mGluR2/3 in modulating synaptic plasticity provides a strong foundation for its involvement. Metabotropic glutamate receptors are known to play a role in the long-term changes in synaptic strength, such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory. For instance, whisker deprivation in young mice has been shown to alter the function of NMDA receptors and reveal a role for metabotropic glutamate receptors in the plasticity of the layer IV to II/III pathway in the barrel cortex. nih.gov This indicates that mGluR activation is a critical component of how sensory experience shapes cortical circuits.

Functional Role of mGluR2/3 in Specific Brain Regions

The functional consequences of mGluR2/3 activation by this compound are highly dependent on the specific brain region and the neuronal circuits within which these receptors are expressed. The following sections detail the effects of this compound in the hippocampus, prefrontal cortex, and substantia nigra pars reticulata.

Hippocampal Circuitry (Mossy Fibers, CA1, CA3, Dentate Gyrus)

The hippocampus is a key structure for learning and memory, and its intricate circuitry is finely modulated by mGluR2/3 activation.

Mossy Fibers: At the mossy fiber-CA3 synapse, this compound has been shown to suppress synaptic transmission through presynaptic mechanisms. nih.gov This involves both a reduction of presynaptic calcium influx and a downregulation of the subsequent exocytotic machinery. nih.gov This modulation of glutamate release at the mossy fiber terminals can significantly impact the flow of information from the dentate gyrus to the CA3 region.

CA1: In the CA1 region, this compound application leads to a concentration-dependent inhibition of synaptic transmission at the temporo-ammonic pathway input to the stratum lacunosum moleculare (SLM). researchgate.net This suggests that mGluR2/3 activation can filter the information reaching CA1 pyramidal neurons from the entorhinal cortex.

CA3: As mentioned earlier, infusion of this compound into the CA3 area impairs contextual fear memory consolidation. This highlights the critical role of mGluR2/3 in modulating the activity of the CA3 network, which is thought to be involved in pattern completion and memory recall.

Dentate Gyrus: The dentate gyrus is the primary input station of the hippocampus. While specific studies on the direct effect of this compound on dentate gyrus granule cells are part of a larger network understanding, the modulation of inputs to this region, such as those from the perforant path, is a key area of investigation. The co-transmission of glutamate and GABA from supramammillary inputs to the dentate gyrus is differentially modulated, suggesting a complex filtering role for presynaptic receptors. biorxiv.org

Effects of this compound on Hippocampal Circuitry

| Hippocampal Sub-region | Effect of this compound | Key Findings |

|---|---|---|

| Mossy Fibers (to CA3) | Suppression of synaptic transmission | Reduces presynaptic Ca2+ influx and downregulates exocytosis. nih.gov |

| CA1 (Temporo-ammonic pathway) | Inhibition of synaptic transmission | Concentration-dependent depression of fEPSP slope. researchgate.net |

| CA3 | Impairment of memory consolidation | Blocks contextual fear memory consolidation when infused directly. |

| Dentate Gyrus | Modulation of synaptic inputs | Influences the balance of excitatory and inhibitory inputs. biorxiv.org |

Prefrontal Cortex Studies

The prefrontal cortex (PFC) is crucial for higher-order cognitive functions, and dysfunction in this region is implicated in psychiatric disorders like schizophrenia. Research indicates that this compound can induce long-term depression (LTD) in the rat prefrontal cortex through the activation of postsynaptic group II mGluRs linked to the phospholipase C pathway and intracellular calcium rises. nih.gov This form of synaptic plasticity in the PFC is thought to be important for cognitive flexibility and executive function. Furthermore, the therapeutic potential of mGluR2/3 agonists is being actively investigated for schizophrenia, as they are proposed to normalize the hyperglutamatergic state associated with the disorder by reducing presynaptic glutamate release. nih.gov

Functional Effects of this compound in the Prefrontal Cortex

| Effect | Mechanism | Implication |

|---|---|---|

| Induction of Long-Term Depression (LTD) | Activation of postsynaptic mGluR2/3, engaging phospholipase C and increasing intracellular calcium. nih.gov | May contribute to cognitive flexibility and regulation of executive functions. |

| Reduction of presynaptic glutamate release | Activation of presynaptic mGluR2/3 autoreceptors. nih.gov | Potential therapeutic mechanism for conditions with excessive glutamate transmission, such as schizophrenia. nih.gov |

Substantia Nigra Pars Reticulata (SNr)

The substantia nigra pars reticulata (SNr) is a key output nucleus of the basal ganglia, playing a critical role in motor control. Studies in a rat model of Parkinson's disease have shown that the administration of this compound into the SNr can alleviate akinesia, a state of diminished voluntary movement. nih.gov This effect is mediated by the activation of group II mGluRs, which are believed to be located on the terminals of projections from the subthalamic nucleus to the SNr. nih.gov By reducing the excessive glutamatergic transmission in this pathway, this compound can help to restore motor function. This highlights the important role of mGluR2/3 in modulating the output of the basal ganglia and its potential as a therapeutic target for movement disorders.

Role of this compound in the Substantia Nigra Pars Reticulata

| Observed Effect | Proposed Mechanism of Action | Functional Significance |

|---|---|---|

| Alleviation of akinesia in a Parkinson's disease model. nih.gov | Activation of presynaptic mGluR2/3 on subthalamic nucleus terminals, leading to reduced glutamate release. nih.gov | Modulation of basal ganglia output, suggesting a therapeutic potential for movement disorders. |

Spinal Cord Dorsal Horn

The spinal cord dorsal horn is a critical site for the processing and modulation of sensory information, including nociceptive signals. Investigations into the effects of (2S,2′R,3′R)-2-(2,3-Dicarboxycyclopropyl)glycine (this compound) in this region have revealed nuanced activity. In studies using rat spinal cords, this compound was found to be less active in causing depolarization compared to N-Methyl-D-aspartate (NMDA). nih.gov This suggests a different or less potent excitatory role in the spinal cord compared to other neural regions. nih.gov

The primary mechanism of action for this compound is as a potent agonist for Group II metabotropic glutamate receptors (mGluRs). nih.gov In the context of the dorsal horn's microcircuitry, the activation of presynaptic Group II and Group III mGluRs by endogenous glutamate has been shown to suppress GABAergic inhibitory input to many dorsal horn neurons. nih.gov This modulation of inhibitory tone is a key process in regulating nociception. nih.gov While direct studies on this compound's effect on nociceptive transmission are limited, its function as a Group II mGluR agonist points to a potential role in modulating spinal sensory processing by influencing the balance of excitatory and inhibitory signals. nih.gov Stimulation of nociceptive primary afferents is known to elicit pain by enhancing glutamatergic transmission in the spinal cord; the subsequent activation of presynaptic mGluRs, such as those targeted by this compound, represents a complex feedback mechanism that can regulate the excitability of dorsal horn neurons. nih.gov

Visual Cortex

In contrast to its effects in the spinal cord, this compound demonstrates potent activity in the cortex. Research on rat cortical slices has shown that this compound induces depolarization more effectively than NMDA, with a threshold concentration of 3 microM. nih.gov This depolarizing effect was surprisingly diminished by selective NMDA receptor antagonists, indicating that this compound also functions as an NMDA receptor agonist in cortical tissue. nih.gov This dual action complicates its use as a selective tool for studying mGluRs in vivo but provides insight into its functional impact. nih.gov

Binding studies have confirmed that this compound has a high affinity for Group II mGluRs, which are densely expressed in cortical regions. nih.gov Specifically, high densities of binding sites are found in cortical layers 1, 3, and 4, reflecting a preferential affinity for presynaptic and postsynaptic mGlu2 receptors. nih.gov

Functionally, the activation of mGluR 2/3 subtypes by this compound has been shown to have neuroprotective effects in mouse cortical cell cultures. It can partially attenuate the rapidly triggered excitotoxic neuronal death induced by a brief, high-concentration exposure to NMDA. nih.gov This neuroprotective action was reversible with an mGluR antagonist, suggesting it is mediated by Group II mGluR activation. nih.gov However, this protective effect did not extend to slowly triggered neurotoxicity from lower concentrations of NMDA, which may be due to this compound's own weak agonist activity at NMDA receptors. nih.gov

It is important to note that while it can be neuroprotective, high concentrations of this compound have been associated with neurotoxicity. Intraventricular administration in rats at doses higher than 3 nmol induced selective neuronal damage in cortical areas like the cingulate cortex and neocortex. nih.gov This neurotoxicity is thought to arise from a synergistic activation of both metabotropic glutamate receptors and NMDA receptors. nih.gov

Interactive Data Table: this compound Receptor Binding and Activity

| Parameter | Value | Region/Model | Reference |

| Receptor Target | Group II mGluRs | Rat Brain | nih.gov |

| Secondary Target | NMDA Receptors | Rat Cortical Slices | nih.gov |

| KD (Binding Affinity) | 180 +/- 33 nM | Rat Brain Cortex Homogenates | nih.gov |

| Bmax (Receptor Density) | 780 +/- 70 fmol/mg protein | Rat Brain Cortex Homogenates | nih.gov |

| Depolarization Threshold | 3 microM | Rat Cortical Slices | nih.gov |

| Neurotoxic Dose (in vivo) | > 3 nmol (intraventricular) | Rat Brain | nih.gov |

Methodological Considerations and Research Paradigms Utilizing Dcg Iv

In Vitro Experimental Models

In vitro models are indispensable for dissecting the cellular and molecular actions of DCG IV. These systems offer a controlled environment to investigate its effects on neuronal excitability, synaptic transmission, and receptor pharmacology.

Acute brain slice preparations are a cornerstone of electrophysiological research, preserving the local synaptic circuitry of specific brain regions. providence.orgprovidence.org this compound has been extensively used in both hippocampal and cortical slices to elucidate the role of group II mGluRs in synaptic function.

In guinea pig hippocampal slices, the application of this compound has been shown to suppress synaptic transmission at the mossy fiber-CA3 pathway. nih.gov Specifically, a low concentration of this compound (0.1 μM) reversibly reduced field excitatory postsynaptic potentials (fEPSPs), indicating that activation of group II mGluRs can modulate synaptic excitation in this region. nih.gov Further studies in the hippocampus of immature rats have investigated the electrophysiological actions of this compound, revealing its effects on NMDA receptors. nih.gov Concentration-jump experiments on freshly dissociated hippocampal CA1 and CA3 neurons demonstrated that this compound could elicit inward currents that were sensitive to NMDA receptor antagonists. nih.gov

Research on rat cortical slices has also provided significant insights. nih.gov Studies have shown that this compound can induce depolarization in a dose-dependent manner, with a threshold concentration of 3 μM. nih.gov Interestingly, this effect was attenuated by selective NMDA receptor antagonists, suggesting that this compound can also act as an NMDA receptor agonist in this preparation. nih.gov This dual activity is an important consideration for researchers using this compound to probe mGluR function.

The table below summarizes key findings from studies using this compound in brain slice preparations.

| Brain Region | Preparation | Key Finding | Reference |

| Hippocampus | Guinea Pig Slices | This compound (0.1 μM) reversibly reduced fEPSPs at mossy fiber-CA3 synapses. | nih.gov |

| Hippocampus | Immature Rat Dissociated Neurons | This compound elicited inward currents blocked by NMDA receptor antagonists. | nih.gov |

| Cortex | Rat Cortical Slices | This compound induced dose-dependent depolarization with a 3 μM threshold, an effect sensitive to NMDA receptor antagonists. | nih.gov |

Cultured neuronal systems offer a more simplified and accessible model for studying the direct effects of compounds on specific neuronal populations. nih.gov In mouse cortical cell cultures, this compound has been utilized to investigate its potential neuroprotective effects. nih.gov Research has shown that this compound can partially attenuate the rapidly triggered excitotoxic death induced by a brief exposure to high concentrations of NMDA. nih.gov This protective effect was reversible by co-application of an mGluR antagonist, suggesting it is mediated by the activation of group II mGluRs. nih.gov

However, the same study noted that this compound did not protect against the slowly triggered neuronal death induced by prolonged exposure to low concentrations of NMDA. nih.gov This was attributed to a weak NMDA agonist activity of this compound, which was confirmed through whole-cell recordings. nih.gov These findings in cultured systems highlight the nuanced activity of this compound and the importance of considering experimental conditions when interpreting its effects.

To study the interaction of this compound with its target receptors in a highly controlled environment, researchers utilize cell lines transfected with specific mGluR subtypes. The binding of a radiolabeled version of this compound, [3H]-DCG IV, was characterized in Chinese Hamster Ovary (CHO) cell membranes transfected with the rat mGlu2 receptor. nih.govnih.gov

Saturation analysis revealed a single binding site with high affinity. nih.govnih.gov The binding was found to be pH-dependent but not sensitive to temperature. nih.govnih.gov Importantly, agonists for ionotropic glutamate (B1630785) receptors, such as NMDA, AMPA, and kainate, did not affect [3H]-DCG IV binding, demonstrating its selectivity for the mGlu2 receptor in this system. nih.govnih.gov A strong correlation was observed between the potency of various compounds to inhibit [3H]-DCG IV binding and their agonist activity in a functional assay, validating the use of this system for pharmacological profiling. nih.govnih.gov

In Vivo Animal Models

In vivo animal models are crucial for understanding the physiological and behavioral effects of this compound in a whole organism, providing a bridge between cellular mechanisms and potential therapeutic applications.

This compound has been investigated in rodent models of several neurological disorders, most notably Parkinson's disease. nih.govnih.govkcl.ac.uk In a reserpine-treated rat model of Parkinson's disease, which induces a state of akinesia (a core motor symptom), the effects of this compound were examined. nih.govnih.govkcl.ac.uk Activation of group II mGluRs in the substantia nigra pars reticulata (SNr) by this compound was found to reverse this akinesia. nih.govnih.govkcl.ac.uk

The administration of this compound directly into the SNr or into the cerebral ventricles resulted in a dose-dependent increase in motor activity. nih.govnih.govkcl.ac.uk These findings suggest that targeting group II mGluRs with agonists like this compound could be a potential therapeutic strategy for alleviating motor deficits in Parkinson's disease.

The route of administration and the dose of this compound are critical variables in in vivo research, influencing its bioavailability and observed effects. nih.govnih.govkcl.ac.uk In the aforementioned studies on the reserpine-treated rat model of Parkinson's disease, two primary routes of administration were used: intranigral and intraventricular injections. nih.govnih.govkcl.ac.uk

Intranigral injections allow for the targeted delivery of the compound to a specific brain region, in this case, the substantia nigra. nih.govnih.govkcl.ac.uk Following this route, this compound produced a dose-dependent increase in contraversive rotations, a measure of motor activity in this model. nih.govnih.govkcl.ac.uk

Intraventricular administration, on the other hand, delivers the compound into the cerebrospinal fluid, allowing for a more widespread distribution within the central nervous system. nih.govnih.govkcl.ac.uk This route also resulted in a dose-dependent increase in bilateral locomotor activity. nih.govnih.govkcl.ac.uk The effectiveness of both administration routes underscores the potential of targeting group II mGluRs for therapeutic benefit in Parkinson's disease. nih.govnih.govkcl.ac.uk

The following table details the administration routes and dose-dependent effects of this compound in a rodent model of Parkinson's disease.

| Administration Route | Dose Range | Observed Effect | Reference |

| Intranigral | 0.125–0.75 nmol | Dose-dependent increase in net contraversive rotations. | nih.govnih.govkcl.ac.uk |

| Intraventricular | 0.125–1.5 nmol | Dose-dependent increase in bilateral locomotor activity. | nih.govnih.govkcl.ac.uk |

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| This compound | (2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine |

| NMDA | N-Methyl-D-aspartate |

| AMPA | α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid |

| CHO | Chinese Hamster Ovary |

Electrophysiological Recording Techniques

Electrophysiological recording techniques are pivotal in elucidating the functional roles of neuroactive compounds by directly measuring the electrical activity of neurons. In the study of (2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (this compound), both whole-cell patch-clamp and field potential recordings have been instrumental in characterizing its effects on neuronal excitability and synaptic transmission.

Whole-Cell Patch-Clamp Recordings

Whole-cell patch-clamp is a versatile technique that allows for the high-fidelity recording of electrical activity from a single neuron. This method has been employed to investigate the influence of this compound on various neuronal populations, revealing its modulatory effects on membrane potential, action potential firing, and synaptic currents.

In studies of mitral cells in the olfactory bulb, the application of this compound has been shown to induce an outward current and significantly decrease the frequency of spontaneous long-lasting depolarizations (LLDs). While the amplitude of these LLDs remained unaffected, their integral was markedly reduced. Furthermore, this compound did not alter the amplitude or rise time of the monosynaptic excitatory postsynaptic current (EPSC) component evoked by olfactory nerve stimulation; however, it significantly reduced the decay time and integral of the EPSC. These findings suggest a role for this compound in suppressing both spontaneous and evoked excitatory events in these neurons.

Research on neurons in the nucleus of the lateral line (NL) has demonstrated that this compound can increase high-threshold potassium (HTK) currents. This enhancement of HTK currents leads to a reduction in the height of action potentials during train stimulation and improves the reliability of neuronal firing at high frequencies. Interestingly, this compound application did not result in a significant change in the resting membrane potential (RMP) of these neurons.

In subicular burst-firing neurons, this compound has been observed to cause a significant reduction in the amplitude of evoked EPSCs. In contrast, regular-firing neurons in the same region showed only a minor, non-significant reduction in EPSC amplitude, highlighting a cell-type-specific effect of this compound on synaptic transmission.

| Neuronal Population | Parameter Measured | Effect of this compound | Quantitative Details |

|---|---|---|---|

| Mitral Cells (Olfactory Bulb) | Spontaneous LLD Frequency | Decrease | Reduced by 71.6 ± 10.2% |

| Spontaneous LLD Integral | Decrease | Reduced by 70.2 ± 6.4% | |

| ON-evoked EPSC Decay Time | Decrease | From 752.6 ± 231.0 ms (B15284909) to 165.0 ± 47.8 ms | |

| ON-evoked EPSC Integral | Decrease | From 54,294.9 ± 11,531.0 pA.ms to 17,412.4 ± 4,007.9 pA.ms | |

| Nucleus of the Lateral Line (NL) Neurons | Action Potential Firing Failures (100 Hz) | Decrease | From 41.4 ± 6.1% to 26.8 ± 5.7% |

| Number of Action Potentials (100 Hz) | Increase | From 29.2 ± 3.1 to 37.1 ± 2.8 | |

| Resting Membrane Potential | No significant change | -56.2 ± 1.2 mV (control) vs. -55.5 ± 1.1 mV (this compound) | |

| Subicular Burst-Firing Neurons | Evoked EPSC Amplitude | Decrease | Reduced to 45 ± 6% of baseline |

| Subicular Regular-Firing Neurons | Evoked EPSC Amplitude | No significant change | Reduced to 83 ± 5% of baseline |

Field Potential Recordings

Field potential recordings measure the summed electrical activity of a population of neurons and are particularly useful for studying synaptic plasticity and network behavior. In the context of this compound research, this technique has been primarily used to examine its impact on synaptic transmission in the hippocampus.

In the CA1 region of the rat hippocampus, bath application of this compound has been shown to induce a significant and reversible depression of the excitatory postsynaptic potential (EPSP) slope. This depression of synaptic transmission was not blocked by antagonists of group II metabotropic glutamate receptors (mGluRs), such as MCCG, MTPG, or MAP4. However, the NMDA receptor antagonist D-AP5 was able to reverse the this compound-induced depression. This suggests that the synaptic depression caused by this compound in this region is mediated by the activation of NMDA receptors rather than group II mGluRs. nih.gov

| Parameter | Effect of this compound (10 µM) | Modulation by Antagonists |

|---|---|---|

| Excitatory Postsynaptic Potential (EPSP) Slope | Reversible depression to 0.57 ± 0.22 of baseline | Not attenuated by mGluR antagonists (MCCG, MTPG, MAP4) |

| Reversed by NMDA receptor antagonist (D-AP5) |

Biochemical and Molecular Biology Techniques

To complement electrophysiological studies, a range of biochemical and molecular biology techniques have been employed to investigate the molecular interactions and downstream signaling pathways affected by this compound.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for characterizing the affinity and selectivity of a compound for its receptor targets. These assays have been crucial in defining the binding profile of this compound.

Studies utilizing [3H]-DCG IV on cell membranes transfected with the rat mGlu2 receptor have demonstrated that this compound binds to a single site with high affinity. Saturation analysis revealed a dissociation constant (Kd) of 160 nM and a maximum binding capacity (Bmax) of 10 pmol/mg of protein. Importantly, the binding of [3H]-DCG IV was not affected by agonists for ionotropic glutamate receptors such as NMDA, AMPA, or kainate, indicating its selectivity for the mGlu2 receptor over these sites.

Competition binding assays have further refined our understanding of this compound's interactions. The binding of [3H]-DCG IV to mGlu2 receptors was potently inhibited by the selective group II mGluR agonist LY354740 and the antagonist LY341495, with Ki values of 16 nM and 19 nM, respectively. As expected for a G-protein coupled receptor, the binding was also inhibited by GTPγS with an IC50 of 12 nM. These findings confirm that this compound interacts with the mGlu2 receptor in a manner consistent with an agonist.

While this compound shows high affinity for group II mGluRs, some studies have indicated that it can also act as an agonist at NMDA receptors, although with lower potency compared to NMDA itself.

| Receptor Target | Radioligand | Assay Type | Parameter | Value |

|---|---|---|---|---|

| mGlu2 Receptor | [3H]-DCG IV | Saturation Binding | Kd | 160 nM |

| Bmax | 10 pmol/mg protein | |||

| mGlu2 Receptor | [3H]-DCG IV | Competition Binding | Ki (vs. LY354740) | 16 nM |

| Ki (vs. LY341495) | 19 nM | |||

| IC50 (vs. GTPγS) | 12 nM | |||

| Ionotropic Glutamate Receptors (NMDA, AMPA, Kainate) | [3H]-DCG IV | Competition Binding | No significant inhibition of binding |

Calcium Imaging and Fluorescent Analysis

No specific research findings utilizing calcium imaging or fluorescent analysis in conjunction with this compound were identified within the scope of this review. These techniques are powerful tools for investigating intracellular signaling cascades and neuronal activity, and their future application could provide valuable insights into the downstream effects of this compound-mediated receptor activation.

Protein Expression and Localization Studies

Information regarding the use of this compound in protein expression and localization studies is not available in the reviewed literature. Such studies, which could include techniques like immunocytochemistry or autoradiography with radiolabeled this compound, would be beneficial for visualizing the specific cells and subcellular compartments where this compound exerts its effects.

Genetic Approaches: mGluR2/3 Knockout Models in this compound Research

The primary goal of using mGluR2 or mGluR3 knockout mice is to isolate the function of one receptor subtype by genetically removing the other. By administering a dual agonist to an animal lacking mGluR2, any observed effects can be attributed to the compound's action on mGluR3, and vice versa. This methodology allows researchers to unravel the distinct physiological and pathological roles of each receptor subtype.

Illustrative Research Findings from a Dual mGluR2/3 Agonist in Knockout Models

To illustrate the utility of this approach, research on the neuroprotective effects of the mGluR2/3 agonist LY379268 has yielded significant findings by using mGluR2 and mGluR3 knockout mice. These studies have been instrumental in clarifying the distinct roles these two closely related receptors play in neuroprotection. nih.gov

In studies investigating excitotoxic neuronal death induced by NMDA, the neuroprotective effects of LY379268 were observed in wild-type mice. nih.gov When the same compound was administered to mice lacking the mGluR3 receptor (mGluR3-/-), its neuroprotective activity was lost. nih.gov Conversely, in mice lacking the mGluR2 receptor (mGluR2-/-), the neuroprotective effect of LY379268 was not only present but was even more pronounced than in wild-type mice. nih.gov

While these specific findings relate to LY379268, they exemplify the research paradigm that would be applied to thoroughly understand the mechanisms of action of this compound. Such studies are crucial for determining which of the two receptors is the primary target for desired therapeutic effects, which can guide the development of more selective future compounds.

Future Directions and Open Questions in Dcg Iv Research

Elucidation of Subtype-Specific Contributions of mGluR2 vs. mGluR3DCG IV is recognized as a highly potent and selective agonist for group II mGluRs, which comprise mGluR2 and mGluR3frontiersin.orgjneurosci.org. However, a significant challenge in current research is that this compound typically does not differentiate between these two closely related receptor subtypesfrontiersin.orgjneurosci.org. While mGluR2 and mGluR3 share similar pharmacological characteristics, subtle distinctions exist, such as the differential agonistic effect of quisqualate on mGluR3 but not mGluR2nih.gov.

Future research is critically dependent on the development and application of more selective ligands to enable a clearer discrimination between the contributions of mGluR2 and mGluR3 nih.govnih.gov. The emergence of new selective allosteric modulators for these receptors offers promising tools for this purpose frontiersin.orgnih.gov. For instance, research drugs like CECXG have shown reasonable selectivity for mGluR3 over mGluR2, providing a valuable means to distinguish their individual roles wikipedia.org. Furthermore, studies utilizing mGluR2 and mGluR3 knockout mice are providing robust evidence for the specific involvement of mGluR3 in certain physiological processes nih.gov. A more thorough determination of the distinct roles played by mGluR2 and mGluR3 in various neural circuits and brain regions remains a crucial open question nih.gov.

Development of More Selective this compound Analogues for Research ProbesDespite its potency as a group II mGluR agonist, this compound exhibits an additional activity as an NMDA receptor agonist, particularly at higher concentrationsfrontiersin.orgbio-techne.comtocris.comnih.govnih.gov. This dual agonism can complicate the interpretation of research findings, underscoring the need for more selective compounds. The development of this compound analogues that retain or enhance group II mGluR agonism while eliminating or significantly reducing NMDA receptor activity is a key area for future medicinal chemistry efforts.

The broader field of mGluR pharmacology has seen exciting advancements with the discovery of selective allosteric modulators (e.g., positive allosteric modulators, PAMs; negative allosteric modulators, NAMs) sigmaaldrich.comnih.gov. These compounds bind to distinct sites on the receptor compared to orthosteric agonists like this compound, offering the potential for greater subtype specificity. While this compound itself is an orthosteric agonist, insights from its crystal structure complexed with mGluR-II3 and other agonists can inform the rational design of novel analogues with improved selectivity profiles pnas.org. The availability of such highly selective research probes is essential for dissecting the precise roles of mGluR2 and mGluR3 in various physiological and pathological contexts.

Advanced Understanding of Downstream Signaling CascadesGroup II mGluRs, including mGluR2 and mGluR3, are primarily known to couple negatively to adenylyl cyclase via Gi/Go proteins, leading to an inhibition of cyclic AMP (cAMP) productionfrontiersin.orgnih.govsigmaaldrich.comnews-medical.net. However, the specific subtypes within the Gi protein family involved in mGluR-mediated high-affinity GTPase activity require further elucidationnih.gov. It also needs to be clarified to what extent the mGluR3 subtype contributes to this responsenih.gov.

Beyond this canonical pathway, a more advanced understanding of the full spectrum of downstream signaling cascades activated by group II mGluRs, particularly through this compound, is necessary. While mGluR signaling broadly involves pathways such as Ca2+/calmodulin-dependent protein kinase kinase (CaMKK) and extracellular signal-regulated kinases 1 and 2 (ERK1/2) acs.org, and can influence AKT signaling frontiersin.org, the precise cascades initiated by this compound's action on mGluR2/3 warrant more detailed investigation. For instance, studies have shown that activation of mGluR2 and mGluR3 can enhance NMDAR function through kinase-mediated pathways mdpi.com. Additionally, a non-standard mechanism of synaptic long-term depression has been observed, triggered by mGluR3-induced internalization of AMPA receptors mdpi.com. This compound has also been instrumental in confirming presynaptic mechanisms, such as the mossy fiber origin of certain neuronal responses nih.gov.

Therapeutic Potential as a Research Lead Compound for CNS Disorders (Pre-clinical)this compound has demonstrated promising preclinical therapeutic potential, exhibiting potent neuroprotective and anticonvulsant effects in animal modelswikipedia.org. It has also shown anti-Parkinsonian effects, although it has been observed to impair memory formationwikipedia.org. Specifically, this compound has been shown to selectively attenuate rapidly triggered NMDA-induced neurotoxicity in cortical neurons, suggesting its neuroprotective utilitynih.gov. This neuroprotective action was linked to mGluR2/3 activation and Gi protein involvement, as it was reversed by an mGluR antagonist and pertussis toxin pretreatmentnih.gov.

Group II mGluR agonists, including this compound, have consistently shown anti-nociceptive and analgesic effects in preclinical models of both acute and chronic pain frontiersin.orgnih.gov. The broader strategy of targeting mGluRs holds significant promise for the treatment of a wide range of CNS disorders, including schizophrenia, addiction, major depressive disorder, anxiety, Fragile X Syndrome, Parkinson's disease, and Alzheimer's disease nih.govsemanticscholar.org. Additionally, this compound and similar group II agonists have been observed to reduce cell proliferation in certain brain regions and may influence cell apoptosis, suggesting broader therapeutic implications beyond neurological and psychiatric conditions mdpi.com. While this compound serves as a valuable research lead compound, its inherent lack of mGluR2/mGluR3 subtype selectivity and its NMDA agonist activity necessitate the development of more refined and selective analogues for direct therapeutic translation frontiersin.orgnih.govnih.gov.

Q & A

Q. How can researchers effectively present complex this compound data in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.